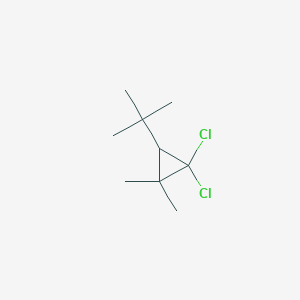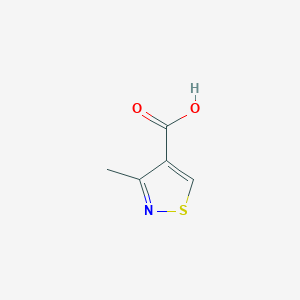
3-メチルイソチアゾール-4-カルボン酸
概要
説明
3-Methylisothiazole-4-carboxylic acid (MITCA) is a small molecule that has been widely studied for its potential applications in the fields of chemistry and biochemistry. MITCA is a carboxylic acid, with a molecular formula of C4H5NO2S, and a molecular weight of 131.14 g/mol. It is a colorless, water-soluble solid that has a pKa of 4.9 and a melting point of 101-103°C. MITCA has a wide range of applications in various fields due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to act as a reducing agent.
科学的研究の応用
抗増殖活性
5-クロロ-3-メチルイソチアゾール-4-カルボン酸ヒドラジドのN'-置換誘導体は、有望な抗増殖活性を示しました . これは、それらが細胞の増殖を阻害する可能性を持っていることを意味し、特に癌の治療に役立ちます。 合成された5-クロロ-3-メチルイソチアゾール-4-カルボン酸の誘導体は、主に3-メチル-4-イソチアゾール誘導体において、適切なサイズと形状の置換基を有する-N=CH基の存在に関連する活性を示しました .
抗癌活性
5-クロロ-3-メチルイソチアゾール-4-カルボン酸ヒドラジドの誘導体は、潜在的な抗癌活性を示しました . 11種類の調製された化合物について、ヒトの二相性B細胞骨髄単球性白血病MV4-11に対して抗増殖MTT試験を実施しました . 最も活性な化合物は、5-クロロ-3-メチル-N'-[(1E,2E)-(3-フェニルプロプ-2-エン-1-イリデン]イソチアゾール-4-カルボヒドラジドであり、試験したすべての細胞株に対して最高の抗増殖活性を示しました .
新規化合物の合成
3-メチルイソチアゾール-4-カルボン酸は、新規化合物の合成における基本化合物として使用できます . これらの新規化合物は、その後、さまざまな生物活性について試験することができ、医薬品化学の研究範囲を拡大します。
Safety and Hazards
3-Methylisothiazole-4-carboxylic acid is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
The search for new anti-cancer compounds with desired application properties is constantly underway. As a result of designed syntheses, some new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests potential future directions for the study and application of 3-Methylisothiazole-4-carboxylic acid and its derivatives.
作用機序
Target of Action
It’s known that its derivatives have shown antiproliferative activity against various cancer cell lines .
Mode of Action
It’s suggested that the activity of its derivatives is mainly associated with the presence of the -n=ch group with a suitable size and shape substituent in 3-methyl-4-isothiazole derivatives .
Result of Action
The derivatives of 3-Methylisothiazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines, including human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines sensitive LoVo, resistant to doxorubicin LoVo/DX, breast adenocarcinoma MCF-7, and normal non-tumorigenic epithelial cell line derived from mammary gland MCF-10A .
特性
IUPAC Name |
3-methyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUFHIAKJCIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343281 | |
| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15903-66-9 | |
| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-methylisothiazole-4-carboxylic acid derivatives interesting for anticancer research?
A: These compounds have shown promising antiproliferative activity against various cancer cell lines. [, ] While their exact mechanism of action remains unclear, their structural similarity to other anticancer agents suggests they may interfere with crucial cellular processes involved in cancer cell growth and proliferation.
Q2: How does the structure of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives influence their antiproliferative activity?
A: Research indicates that substituting the N' position of the hydrazide moiety significantly impacts the antiproliferative activity of these compounds. [] For instance, the study highlighted 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide as the most potent derivative against various cancer cell lines (MV4-11, LoVo, LoVo/DX, and MCF-7). This suggests that the presence of specific substituents at this position could be crucial for enhancing interactions with potential biological targets and consequently, their anticancer activity.
Q3: What analytical techniques were employed to characterize the synthesized 3-methylisothiazole-4-carboxylic acid derivatives?
A: Researchers employed a combination of techniques to confirm the structure and purity of the synthesized compounds. These included: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




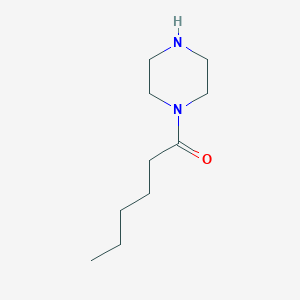
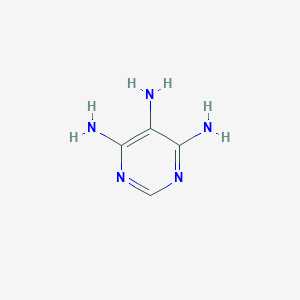
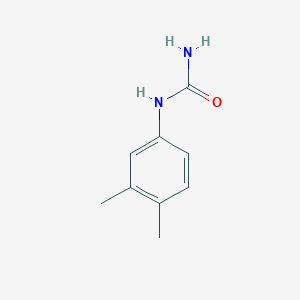
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
